2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the necessary precursors.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may have biological activity that makes it useful as a tool for studying cellular processes or as a lead compound for drug development.
Medicine: Its potential medicinal properties could be explored for the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact mechanism would depend on the specific biological activity of the compound, which could be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine include other piperidine and pyrimidine derivatives, such as:
- 2-({1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
- 2-({1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the dimethoxyphenyl group might enhance its ability to cross cell membranes, while the piperidine and pyrimidine rings could interact with different molecular targets in the body.
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-4-6-22(7-5-16)13-15-8-17(23-2)10-18(9-15)24-3/h8-12,16H,4-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZCGJRXOOBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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